ABT-767
Description
Table 1: Phase 1 Clinical Trial Efficacy Outcomes (N=93)
| Parameter | All Patients | Ovarian Cancer Subgroup |
|---|---|---|
| Objective Response Rate* | 21% | 20% |
| Disease Control Rate† | 45% | 43% |
| Median PFS (Months) | 4.2 | 4.1 |
*Per Response Evaluation Criteria in Solid Tumors 1.1; †Includes complete/partial response + stable disease.
Properties
Appearance |
Solid powder |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
ABT-767 belongs to the PARP inhibitor class, which includes FDA-approved drugs like olaparib , niraparib , and rucaparib . Below is a detailed comparison based on mechanism, PK, efficacy, and safety:
Table 1: Comparison of this compound with Approved PARP Inhibitors
Key Differentiators of this compound:
Shorter Half-Life: this compound’s rapid clearance (~2 hours) may allow flexible dosing but requires BID administration, unlike once-daily niraparib .
Renal Excretion: Unlike olaparib and niraparib, which rely on hepatic metabolism, this compound’s renal clearance may benefit patients with hepatic impairment but pose risks in renal dysfunction .
Efficacy in HRD-positive Subgroups: this compound showed a 47% response rate in HRD-positive ovarian cancer patients, comparable to olaparib’s 50% in HRD-positive populations (PAOLA-1 trial) .
Safety Profile: Dose-limiting anemia contrasts with thrombocytopenia for niraparib, suggesting distinct toxicity profiles .
Emerging Competitors in Phase I/II:
Preparation Methods
Core Heterocyclic Scaffold Construction
Pyridazinone rings, a hallmark of PARP inhibitors, are typically synthesized via cyclocondensation reactions. For example:
-
Cyclization of dihydrazides : Reaction of maleic hydrazide with substituted amines under acidic conditions yields pyridazinone cores.
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Palladium-catalyzed cross-couplings : Suzuki-Miyaura couplings introduce aryl groups at specific positions to enhance PARP binding affinity.
A representative intermediate (I-5) from the patent features a pyridazinone core with trifluoromethyl and cyanoguanidine substituents, synthesized using tert-butyl carbamate (Boc) protection/deprotection strategies.
Side Chain Functionalization
This compound’s oral bioavailability likely stems from hydrophilic side chains improving solubility. Patent data describe:
-
Ethylene glycol linkers : Introduced via nucleophilic substitution reactions between epoxides and hydroxylamine derivatives.
-
Chiral center installation : Asymmetric hydrogenation or enzymatic resolution ensures stereochemical purity, critical for target engagement.
For instance, intermediate MLKHAXNZYGUOAT-XJKSGUPXSA-N incorporates a glycosidic bond formed through Koenigs-Knorr glycosylation, a method applicable to this compound’s potential carbohydrate-like moieties.
Analytical and Process Optimization Data
Phase 1 trial methodologies provide indirect insights into this compound’s synthesis scale-up challenges:
Dose Proportionality and Purity Requirements
This compound exhibited linear pharmacokinetics from 20 mg to 500 mg doses, indicating batch-to-batch consistency in drug substance manufacturing. Impurity control during synthesis is critical, as even minor contaminants could exacerbate anemia—a dose-limiting toxicity observed at higher doses.
Q & A
Q. What is the mechanistic rationale for using ABT-767 in BRCA1/2-mutated cancers?
this compound selectively inhibits PARP-1 and PARP-2, exploiting synthetic lethality in tumors with homologous recombination repair (HRR) deficiencies, such as BRCA1/2 mutations. PARP inhibition prevents DNA single-strand break repair, leading to replication fork collapse and double-strand breaks. In HRR-deficient cells, this results in catastrophic genomic instability and apoptosis. Preclinical models confirm this mechanism in BRCA-mutated and HRD-positive cancers .
Q. How was the recommended phase 2 dose (RP2D) of 400 mg BID determined in the phase 1 trial?
The RP2D was established through a dose-escalation protocol (20 mg once daily to 500 mg BID) with evaluation of dose-limiting toxicities (DLTs). DLTs included grade 3/4 anemia and angina. Pharmacokinetic (PK) analysis confirmed dose-proportional exposure up to 500 mg BID, but safety data (e.g., anemia frequency) prioritized 400 mg BID as the RP2D. Food effects were negligible, simplifying dosing regimens .
Q. What were the key safety findings in the phase 1 trial?
Grade 3/4 adverse events (AEs) included anemia (dose-dependent), fatigue, nausea, and thrombocytopenia. Dose reductions occurred in 31.2% of patients, primarily due to anemia. Serious AEs (e.g., angina) were rare (6.5%). PK analysis showed a short half-life (~2 hours), supporting BID dosing to maintain therapeutic exposure .
Q. How does platinum sensitivity influence this compound efficacy?
Platinum-sensitive patients (those with >6-month interval since last platinum therapy) had higher objective response rates (ORR: 30% in ovarian cancer) and longer median progression-free survival (PFS: 6.7 months in HRD-positive vs. 1.8 months in HRD-negative). Platinum sensitivity correlates with retained HRR deficiency, enhancing PARP inhibitor susceptibility .
Advanced Research Questions
Q. How should researchers design trials to address contradictory HRD biomarker data?
In the phase 1 trial, 2/8 HRD-negative ovarian cancer patients responded to this compound despite being classified as HRD-negative. To reconcile this, future studies should:
- Use orthogonal HRD assays (e.g., genomic scarring scores alongside BRCA status).
- Stratify by platinum sensitivity, as HRD-negative responders were partially platinum-sensitive.
- Explore alternative biomarkers (e.g., RAD51 foci formation) to capture residual HRR defects .
Q. What statistical methodologies are recommended for analyzing this compound efficacy in heterogeneous populations?
Multivariate Cox regression in the phase 1 trial identified BRCA mutation status (HR: 2.1, p<0.05) and platinum sensitivity (HR: 3.4, p<0.01) as independent predictors of PFS. Researchers should:
- Adjust for covariates like prior therapies and tumor type.
- Use competing risks models to account for dose modifications or discontinuations.
- Apply RECIST 1.1 and CA-125 criteria jointly to capture nuanced responses .
Q. How can experimental models resolve discrepancies in anemia incidence across PARP inhibitors?
this compound showed dose-dependent anemia (20% grade 3/4), higher than some PARP inhibitors. To investigate:
Q. What strategies optimize biomarker-driven patient selection for this compound?
The phase 1 trial linked HRD positivity (34/60 ovarian patients) to improved PFS. Recommendations include:
- Pre-screen using next-generation sequencing (NGS) panels for BRCA1/2 and HRR genes.
- Validate HRD scores (e.g., Myriad MyChoice®) in real-world cohorts.
- Explore dynamic biomarkers (e.g., circulating tumor DNA for BRCA reversion mutations) to monitor secondary resistance .
Methodological Tables
Table 1. Efficacy by Biomarker Status in Ovarian Cancer (N=80)
| Biomarker | ORR (RECIST 1.1) | Median PFS (Months) |
|---|---|---|
| BRCA1/2 Mutant | 47% (16/34) | 6.7 |
| HRD-Positive | 47% (16/34) | 6.7 |
| HRD-Negative | 0% (0/26) | 1.8 |
| Platinum-Sensitive | 32% (22/69) | 6.5 |
| Source: Adapted from |
Table 2. Dose-Escalation Safety Profile (N=93)
| Dose Level (mg BID) | Grade 3/4 Anemia | Dose Reductions |
|---|---|---|
| 300 | 12% | 15% |
| 400 (RP2D) | 18% | 20% |
| 500 | 25% | 35% |
| Source: |
Key Considerations for Future Research
- Trial Design: Incorporate adaptive designs to enrich HRD-positive/BRAF-wildtype populations.
- Combination Therapies: Explore synergies with anti-angiogenics (e.g., bevacizumab) or immune checkpoint inhibitors.
- Resistance Mechanisms: Investigate BRCA reversion mutations via longitudinal liquid biopsies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
